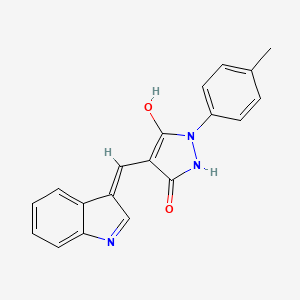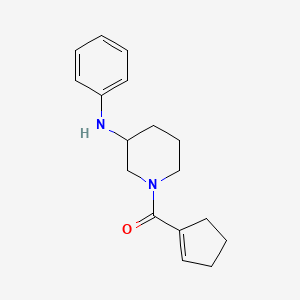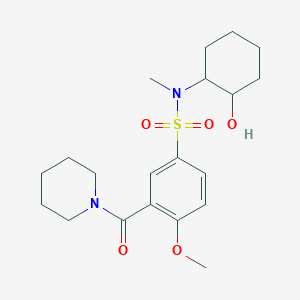![molecular formula C23H25NO4 B5964179 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B5964179.png)
2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione, also known as DAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPC is a synthetic compound that belongs to the class of cyclohexanediones and has been found to exhibit various biological activities.
作用機序
The exact mechanism of action of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione is not fully understood. However, it has been suggested that 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione exerts its biological activities by modulating various signaling pathways in the body. 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT, in vitro and in vivo. In addition, 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been found to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
One of the main advantages of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione is its ability to exhibit multiple biological activities, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione. One potential area of research is the development of novel formulations of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione that can improve its solubility and bioavailability. Another area of research is the evaluation of the potential use of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione and its potential use in the treatment of cancer.
合成法
The synthesis of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione involves the reaction of 3,4-dimethoxyphenethylamine with 5-phenyl-1,3-cyclohexanedione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione as a yellow crystalline solid.
科学的研究の応用
2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-27-22-9-8-16(12-23(22)28-2)10-11-24-15-19-20(25)13-18(14-21(19)26)17-6-4-3-5-7-17/h3-9,12,15,18,25H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQVGYNZHBZMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5964096.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5964103.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5964127.png)
![N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B5964141.png)

![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964169.png)
![3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5964175.png)
![ethyl 6-tert-butyl-2-{[(4-ethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B5964187.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B5964193.png)
![5-(4-chlorophenyl)-3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B5964195.png)
![3-methyl-N-1,3,4-thiadiazol-2-yl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B5964219.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-benzyl-2-phenylacetamide](/img/structure/B5964232.png)